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Compound of Interest

Compound Name: 2-chloro-N,N-dimethylnicotinamide

Cat. No.: B1588829 Get Quote

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylnicotinamide for Drug Development

Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-chloro-N,N-
dimethylnicotinamide, a pivotal chemical intermediate in the synthesis of pharmaceuticals

and agrochemicals. Designed for researchers, medicinal chemists, and process development

scientists, this document synthesizes critical information on its chemical identity, synthesis

protocols, analytical characterization, and safety considerations, grounded in established

scientific literature and patents.

Core Chemical Identity and Physicochemical
Properties
A thorough understanding of a starting material's fundamental properties is the bedrock of

successful and reproducible chemical synthesis. 2-Chloro-N,N-dimethylnicotinamide is a

substituted pyridine derivative whose structure lends itself to further functionalization, making it

a valuable building block.

Nomenclature and Structural Identifiers
The unambiguous identification of a chemical entity is critical for regulatory compliance, patent

applications, and scientific communication.

IUPAC Name: 2-chloro-N,N-dimethylpyridine-3-carboxamide.[1]
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Common Name: 2-chloro-N,N-dimethylnicotinamide.[2]

Synonyms: 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide, 2-chloropyridine-3-carboxylic acid

N,N-dimethylamide.[1][2]

CAS Number: 52943-21-2.[2][3]

Chemical Formula: C₈H₉ClN₂O.[2]

SMILES: CN(C)C(=O)C1=C(N=CC=C1)Cl.[1]

Physicochemical Data
Quantitative physical and chemical data are paramount for process design, including reaction

setup, solvent selection, and purification strategies.

Property Value Source

Molecular Weight 184.63 g/mol [3]

Appearance
Light yellow granular solid

(typical)
[4]

Density 1.219 g/cm³ (Predicted) [5]

Purity Typically available at ≥97% [3][6]

Note: Experimental data for properties like melting point, boiling point, and solubility are not

consistently reported in publicly available literature and should be determined empirically for

process-specific applications.

Synthesis Methodologies: A Comparative Analysis
The choice of a synthetic route is a strategic decision balancing yield, purity, cost, scalability,

and environmental impact. Several methods for the preparation of 2-chloro-N,N-
dimethylnicotinamide have been documented, primarily revolving around the formation of the

amide bond from a carboxylic acid precursor or its activated derivative.

Traditional Route: Acyl Chloride Intermediate
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This classic approach relies on the activation of 2-chloronicotinic acid via conversion to an acyl

chloride, followed by amination. While robust and high-yielding, it involves the use of

hazardous reagents like thionyl chloride (SOCl₂).

Causality: The conversion of the carboxylic acid to the highly reactive acyl chloride is

necessary to facilitate nucleophilic attack by the weakly basic dimethylamine. The use of thionyl

chloride is effective but generates corrosive HCl and SO₂ byproducts, necessitating careful

handling and waste management.[7]

Experimental Protocol: Acyl Chloride Method

Activation: In a fume hood, suspend 2-chloronicotinic acid (1 eq.) in an inert solvent (e.g.,

dichloromethane or toluene). Add thionyl chloride (1.5-2.0 eq.) dropwise at room

temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate

the reaction.

Reaction: Heat the mixture to reflux (typically 40-80°C) for 2-4 hours, monitoring the reaction

by TLC or HPLC until the starting material is consumed.

Workup (Acyl Chloride): Remove the excess thionyl chloride and solvent under reduced

pressure. The resulting crude 2-chloronicotinoyl chloride is often used directly in the next

step.

Amination: Dissolve the crude acyl chloride in a fresh portion of an inert solvent. Cool the

solution in an ice bath (0-5°C).

Amine Addition: Add a solution of dimethylamine (2.5 eq., typically as a 40% aqueous

solution or gas bubbled through the solvent) dropwise, maintaining the temperature below

10°C. An additional base (e.g., triethylamine) may be used to scavenge the HCl generated.

Final Workup & Purification: After the addition is complete, allow the reaction to warm to

room temperature and stir for 1-2 hours. Quench the reaction with water. Separate the

organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure. The crude product can be purified by column chromatography or

recrystallization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://patents.google.com/patent/CN101693687B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Environmentally Benign Route: Direct Amidation from 2-
Chloro-3-trichloromethylpyridine
A more modern, "greener" approach avoids the use of thionyl chloride. A patented method

describes a high-yield synthesis directly from 2-chloro-3-trichloromethylpyridine and

dimethylamine in an aqueous medium.[7]

Causality: This method leverages the reactivity of the trichloromethyl group, which serves as a

precursor to the carboxylic acid derivative. The reaction proceeds in water, a significant

environmental advantage over traditional organic solvents. The pH control is critical to ensure

the desired reaction pathway and prevent side reactions.[7] This process is noted for its simple

operation, environmental friendliness, and high yield, reaching up to 98.5%.[7]

Experimental Protocol: Aqueous Method

Setup: Charge a reaction vessel with 2-chloro-3-trichloromethylpyridine (1 eq.) and water

(10-20 parts by mass).

pH Adjustment: Add an aqueous solution of dimethylamine (e.g., 10-40% mass

concentration) to the mixture to adjust the pH to a range of 8-10.[7]

Reaction: Heat the stirring reaction solution to 80-98°C and maintain for 3-5 hours.[7]

pH Maintenance: Continuously or periodically add the dimethylamine solution throughout the

reaction to maintain the pH within the 8-10 range.[7]

Workup: After the reaction is complete (as monitored by HPLC), cool the solution to room

temperature. The product may be isolated by filtration if it precipitates or by extraction with a

suitable organic solvent.

Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic pathways.
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Caption: Comparative synthesis routes to 2-chloro-N,N-dimethylnicotinamide.

Applications in Synthesis
2-Chloro-N,N-dimethylnicotinamide is not typically an active pharmaceutical ingredient (API)

itself but rather a crucial intermediate. Its value lies in the differential reactivity of the chloro-

and amide-substituted pyridine ring, allowing for sequential and site-selective modifications.

Agrochemicals: It is a key precursor in the synthesis of the herbicide nicosulfuron.[7] The

synthetic pathway involves further elaboration of the pyridine ring.

Pharmaceuticals: The broader class of 2-chloronicotinic acid derivatives, for which this

compound is a stable and reactive version, are intermediates for a range of drugs, including

non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen and anti-cardiovascular

agents.[4]

The logical relationship for its use as an intermediate is depicted below.
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Caption: Role as a pivotal synthetic intermediate.

Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the

intermediate, which directly impacts the final API's safety and efficacy. A multi-technique

approach is recommended for comprehensive characterization.
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Analytical Method Principle Application & Insights

HPLC (High-Performance

Liquid Chromatography)

Separation based on

partitioning between a liquid

mobile phase and a solid

stationary phase.

Ideal for purity assessment,

quantification, and monitoring

reaction progress. A reverse-

phase C18 column with a

mobile phase of

acetonitrile/water or

methanol/water is a typical

starting point.

GC (Gas Chromatography)

Separation based on

partitioning between a

gaseous mobile phase and a

stationary phase.

Suitable for assessing volatile

impurities. The compound may

require derivatization to

enhance volatility and thermal

stability.

NMR (Nuclear Magnetic

Resonance) Spectroscopy

Measures the magnetic

properties of atomic nuclei.

Provides definitive structural

confirmation. ¹H NMR will

show characteristic peaks for

the aromatic protons and the

N,N-dimethyl groups. ¹³C NMR

will confirm the carbon

backbone.

MS (Mass Spectrometry)
Measures the mass-to-charge

ratio of ions.

Confirms molecular weight and

provides fragmentation

patterns for structural

elucidation. ESI-MS would be

expected to show a prominent

[M+H]⁺ ion.

FTIR (Fourier-Transform

Infrared) Spectroscopy

Measures the absorption of

infrared radiation by the

molecule's bonds.

Confirms the presence of key

functional groups, such as the

C=O stretch of the amide and

C-Cl bonds.

Illustrative Protocol: HPLC Method for Purity Analysis
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System Preparation: Use an HPLC system with a UV detector. Equip it with a C18 reverse-

phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v).

Filter and degas the mobile phase before use.

Standard Preparation: Accurately weigh a reference standard of 2-chloro-N,N-
dimethylnicotinamide and dissolve it in the mobile phase to create a stock solution (e.g., 1

mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration

within the calibration range. Filter through a 0.45 µm syringe filter.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30°C

Detection Wavelength: ~265 nm (to be optimized by UV scan)

Analysis: Inject the standards and sample. Identify the peak for 2-chloro-N,N-
dimethylnicotinamide by its retention time. Calculate the purity of the sample using the

area percent method or against the calibration curve for quantitative analysis.
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Caption: Quality control workflow for intermediate validation.

Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. Based on available

data, 2-chloro-N,N-dimethylnicotinamide should be handled with care.

GHS Hazard Statements:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side-shields, and a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion
2-Chloro-N,N-dimethylnicotinamide is a versatile and valuable intermediate in the chemical

and pharmaceutical industries. Its synthesis has evolved from traditional methods requiring

harsh reagents to more environmentally conscious aqueous routes. A comprehensive

understanding of its properties, coupled with robust analytical controls and stringent safety

protocols, is essential for its effective and responsible use in the development of new

medicines and other critical chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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